L-Valine, L-alanyl-, methyl ester L-Valine, L-alanyl-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244267
InChI: InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

L-Valine, L-alanyl-, methyl ester

CAS No.:

Cat. No.: VC16244267

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

L-Valine, L-alanyl-, methyl ester -

Specification

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name methyl 2-(2-aminopropanoylamino)-3-methylbutanoate
Standard InChI InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)
Standard InChI Key HFERNNXIGSVLPO-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)OC)NC(=O)C(C)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The proposed structure of L-valine, L-alanyl-, methyl ester consists of two amino acids: L-alanine (N-terminal) and L-valine (C-terminal), connected by a peptide bond. The valine residue’s carboxyl group is esterified with a methyl group, yielding the molecular formula C10H20N2O4\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_4 and a molecular weight of 232.28 g/mol . This configuration parallels other amino acid methyl esters, such as L-valine methyl ester (C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2) and L-alanine methyl ester (C4H9NO2\text{C}_4\text{H}_9\text{NO}_2), which are well-documented in the literature .

Physicochemical Properties

While direct data on the dipeptide ester are unavailable, extrapolation from similar compounds suggests:

  • LogP: ~1.2 (moderate lipophilicity, comparable to L-valine methyl ester’s LogP of 0.843) .

  • Solubility: Likely soluble in polar organic solvents (e.g., methanol, acetonitrile) due to the ester moiety, with limited aqueous solubility .

  • Stability: Methyl esters of amino acids are prone to hydrolysis under acidic or alkaline conditions, necessitating storage at 2–8°C .

Synthesis Pathways

Peptide Bond Formation

The synthesis of L-valine, L-alanyl-, methyl ester would require sequential steps:

  • Protection of Amino Groups: L-alanine’s α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired reactions .

  • Activation of Carboxyl Group: The carboxyl group of L-alanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or HOBt (hydroxybenzotriazole) .

  • Coupling with L-Valine Methyl Ester: The activated L-alanine reacts with L-valine methyl ester’s amino group to form the peptide bond. This step mirrors methods used in synthesizing N-(2-pyridylsulfonyl) amino acid esters, where palladium catalysts facilitate C–H activation .

  • Deprotection: Removal of protecting groups under mild acidic conditions (e.g., trifluoroacetic acid for Boc groups) .

Esterification of Valine

The methyl ester at the C-terminus can be introduced via:

  • Direct Esterification: Reaction of L-valine with methanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2), as demonstrated in the synthesis of L-valine methyl ester hydrochloride .

  • Transesterification: Exchange of a larger ester (e.g., ethyl) with methanol using acid catalysis .

Biological and Industrial Applications

Ergogenic and Nutritional Supplements

Amino acid derivatives, including methyl esters, are widely used as ergogenic aids. They enhance physical performance by modulating hormone secretion (e.g., growth hormone), reducing muscle damage, and improving mental acuity during stress . For example, L-valine methyl ester has been shown to influence fuel utilization during exercise, suggesting that the dipeptide ester might exhibit synergistic effects .

Pharmaceutical Intermediates

Peptide methyl esters serve as precursors in drug synthesis. The palladium-catalyzed γ-arylation of N-(2-pyridylsulfonyl) amino acid esters highlights their role in creating complex molecules with therapeutic potential . Similarly, L-valine, L-alanyl-, methyl ester could be a building block for anticancer or antimicrobial peptides.

Cosmetic and Dermatological Uses

Methyl esters of amino acids are valued in cosmetics for their moisturizing and skin-barrier-repairing properties. Their lipophilic nature enhances penetration into the stratum corneum, making them ideal for anti-aging formulations .

Challenges and Future Directions

Analytical Characterization

The absence of reference spectra (NMR, MS) for L-valine, L-alanyl-, methyl ester complicates its identification. Future work should prioritize:

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): For elucidating stereochemistry and peptide bond integrity .

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